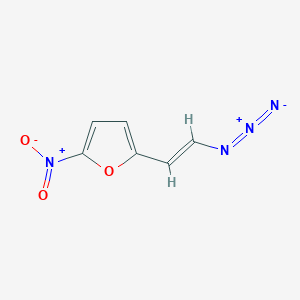
(4-Hydroxybutylidene)oxidanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxybutylidene)oxidanium is a chemical compound with the molecular formula C4H9O2. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxybutylidene)oxidanium typically involves the reaction of 4-aminobutyric acid with phosphorous acid and phosphorus trichloride in the presence of a polyalkylene glycol. This reaction is followed by hydrolysis to yield the final product . The reaction conditions are carefully controlled to ensure high purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Hydroxybutylidene)oxidanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups and the presence of reactive sites on the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
(4-Hydroxybutylidene)oxidanium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials
Mécanisme D'action
The mechanism of action of (4-Hydroxybutylidene)oxidanium involves its interaction with specific molecular targets and pathways. It acts by modulating the activity of enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
- (4-Hydroxybutylidene)oxonium
- 4-Amino-1-hydroxybutylidene-1,1-bisphosphonic acid
Comparison: (4-Hydroxybutylidene)oxidanium is unique due to its specific functional groups and reactivity. Compared to similar compounds, it exhibits distinct chemical behavior and applications. For instance, (4-Hydroxybutylidene)oxonium has a different reactivity profile and is used in different industrial processes .
Propriétés
Numéro CAS |
74716-63-5 |
|---|---|
Formule moléculaire |
C4H9O2+ |
Poids moléculaire |
89.11 g/mol |
Nom IUPAC |
4-hydroxybutylideneoxidanium |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2/p+1 |
Clé InChI |
PIAOXUVIBAKVSP-UHFFFAOYSA-O |
SMILES canonique |
C(CC=[OH+])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)












